molecular formula C12H16N2O4 B2690114 N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034363-64-7

N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2690114
CAS No.: 2034363-64-7
M. Wt: 252.27
InChI Key: GUPLEQALOHBYRS-UHFFFAOYSA-N
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Description

N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with new substituents replacing the methoxy or oxan-4-yloxy groups.

Mechanism of Action

The mechanism of action of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Methoxypyridine
  • 2-Methoxypyridine
  • Pyridine-4-carboxamide

By understanding the synthesis, reactions, applications, and mechanisms of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-16-14-12(15)9-2-5-13-11(8-9)18-10-3-6-17-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPLEQALOHBYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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